molecular formula C16H18N4O2 B11229907 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide

Cat. No.: B11229907
M. Wt: 298.34 g/mol
InChI Key: UKNLFKAXBIKTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide is a heterocyclic compound featuring a cyclohepta[c]pyridazinone core fused with a seven-membered ring and an acetamide side chain substituted with a pyridin-4-yl group. The molecule’s structural complexity arises from its bicyclic system, which combines a pyridazine ring (a six-membered ring with two nitrogen atoms) fused to a cycloheptane moiety. The acetamide linker positions the pyridin-4-yl group as a critical pharmacophore, likely influencing solubility, hydrogen-bonding capacity, and target interactions.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-pyridin-4-ylacetamide

InChI

InChI=1S/C16H18N4O2/c21-15(18-13-6-8-17-9-7-13)11-20-16(22)10-12-4-2-1-3-5-14(12)19-20/h6-10H,1-5,11H2,(H,17,18,21)

InChI Key

UKNLFKAXBIKTCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the cyclohepta[c]pyridazin ring system, followed by the introduction of the pyridinylacetamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Potential Applications
Target Compound (N-(pyridin-4-yl)) C₁₉H₂₁N₅O₂ 353.46 Pyridin-4-yl Kinase inhibition, receptor modulation
2-(3-Oxo-...)-N-[2-(2-(trifluoromethyl)benzimidazol-1-yl)ethyl]acetamide () C₂₃H₂₃F₃N₆O₂ 490.46 Trifluoromethyl-benzimidazole-ethyl Enhanced metabolic stability
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoazocin-7-yl)acetamide () C₃₀H₃₂N₄O₂ 504.61 Piperidin-phenylmethyl, benzoazocinone ROR-gamma modulation (autoimmune)
2-(3-Oxo-...)-N-(4-phenylbutan-2-yl)acetamide () C₂₁H₂₇N₃O₂ 353.46 4-Phenylbutan-2-yl Screening for bioactivity

Key Observations:

Substituent Effects on Lipophilicity and Solubility

  • The pyridin-4-yl group in the target compound introduces moderate polarity due to the nitrogen atom, enhancing aqueous solubility compared to the 4-phenylbutan-2-yl analog, which has a hydrophobic aromatic chain .
  • The trifluoromethyl-benzimidazole substituent () increases lipophilicity (logP ~3.2 estimated) and metabolic stability, as trifluoromethyl groups resist oxidative degradation .

Impact on Target Selectivity The piperidin-phenylmethyl-benzoazocinone derivative () demonstrates selectivity for ROR-gamma, a nuclear receptor implicated in autoimmune diseases. The bulky substituent likely enhances binding to hydrophobic pockets in the receptor’s ligand-binding domain . The target compound’s pyridin-4-yl group may favor interactions with kinases (e.g., JAK or EGFR families) due to its resemblance to ATP’s adenine moiety .

Synthetic Accessibility The target compound and its 4-phenylbutan-2-yl analog () share similar molecular weights (353.46 g/mol) and synthetic routes, suggesting scalability. In contrast, the benzoazocinone derivative () requires more complex fusion-ring synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.